Lipophilicity (XLogP3) Comparison: 6-Propyl vs. 6-Methyl and Unsubstituted 2(3H)-Benzothiazolethione
The 6-propyl substitution confers a significantly higher calculated lipophilicity (XLogP3 = 3.7) compared to the unsubstituted parent 2(3H)-benzothiazolethione (XLogP3 = 2.27) and the 6-methyl analog (XLogP3 = 2.87) [1]. This difference represents a 1.43 log unit increase over the unsubstituted parent and a 0.83 log unit increase over the 6-methyl analog. The enhanced lipophilicity of the 6-propyl derivative may influence its partition coefficient in biological membranes and its solubility profile in organic solvents, which are critical parameters for applications in medicinal chemistry and materials science.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 2(3H)-benzothiazolethione (XLogP3 = 2.27); 6-methyl-2(3H)-benzothiazolethione (XLogP3 = 2.87) |
| Quantified Difference | +1.43 log units vs. unsubstituted; +0.83 log units vs. 6-methyl |
| Conditions | Calculated XLogP3 values from PubChem database |
Why This Matters
Lipophilicity is a key determinant of membrane permeability, solubility, and protein binding, directly impacting the compound's suitability for specific biological assays or material formulations.
- [1] PubChem Compound Summary. 2(3H)-Benzothiazolethione,6-propyl-(9CI) (CAS 182678-13-3), 2(3H)-Benzothiazolethione (CAS 149-30-4), 6-methyl-2(3H)-benzothiazolethione (CAS 2268-79-3). Computed Properties: XLogP3. View Source
